molecular formula C15H21NO B14188805 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-55-7

2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol

Cat. No.: B14188805
CAS No.: 922191-55-7
M. Wt: 231.33 g/mol
InChI Key: OXHDQMDHGORXDZ-HNNXBMFYSA-N
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Description

2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Group: The but-3-en-1-yl group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.

    Formation of the Phenolic Group: The phenolic group is introduced via electrophilic aromatic substitution, often using phenol as the starting material.

    Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: To ensure high yield and purity, catalytic hydrogenation may be employed.

    Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol undergoes several types of chemical reactions:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: Both the phenolic and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated phenols and amines.

Scientific Research Applications

2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}aniline: Similar structure but with an aniline group instead of a phenol group.

    2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}benzene: Lacks the hydroxyl group present in the phenol derivative.

Uniqueness

2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to the presence of both phenolic and amino functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

922191-55-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-[(2S)-2-(but-3-enylamino)pent-4-en-2-yl]phenol

InChI

InChI=1S/C15H21NO/c1-4-6-12-16-15(3,11-5-2)13-9-7-8-10-14(13)17/h4-5,7-10,16-17H,1-2,6,11-12H2,3H3/t15-/m0/s1

InChI Key

OXHDQMDHGORXDZ-HNNXBMFYSA-N

Isomeric SMILES

C[C@](CC=C)(C1=CC=CC=C1O)NCCC=C

Canonical SMILES

CC(CC=C)(C1=CC=CC=C1O)NCCC=C

Origin of Product

United States

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